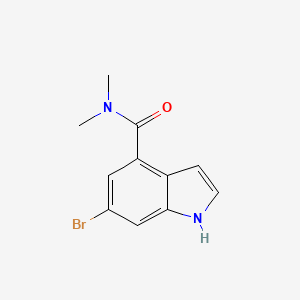

6-Bromo-1H-indole-4-carboxylic acid dimethylamide

Description

Properties

Molecular Formula |

C11H11BrN2O |

|---|---|

Molecular Weight |

267.12 g/mol |

IUPAC Name |

6-bromo-N,N-dimethyl-1H-indole-4-carboxamide |

InChI |

InChI=1S/C11H11BrN2O/c1-14(2)11(15)9-5-7(12)6-10-8(9)3-4-13-10/h3-6,13H,1-2H3 |

InChI Key |

RNXFXVNVFLGADH-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C1=C2C=CNC2=CC(=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1H-indole-4-carboxylic acid dimethylamide typically involves the bromination of indole derivatives followed by the introduction of the carboxylic acid dimethylamide group. One common method involves the bromination of 1H-indole-4-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The resulting 6-bromo-1H-indole-4-carboxylic acid is then reacted with dimethylamine under appropriate conditions to form the dimethylamide derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1H-indole-4-carboxylic acid dimethylamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkyl halides. Conditions typically involve the use of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted indole derivatives, while oxidation reactions can produce indole oxides .

Scientific Research Applications

6-Bromo-1H-indole-4-carboxylic acid dimethylamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 6-Bromo-1H-indole-4-carboxylic acid dimethylamide involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylic acid dimethylamide group play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or modulate receptor activity to produce therapeutic effects .

Comparison with Similar Compounds

Substituent Variations in Indole-4-Carboxamides

Key analogs differ in the amide substituents at position 4 (Table 1).

Table 1: Comparison of 4-Carboxamide Indole Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|

| 6-Bromo-1H-indole-4-carboxylic acid dimethylamide | C₁₁H₁₁BrN₂O | 267.13 | 2301068-00-6 | Dimethylamide; bromo at C6 |

| 6-Bromo-1H-indole-4-carboxylic acid methylamide | C₁₀H₉BrN₂O | 253.11 | 2301067-27-4 | Methylamide; bromo at C6 |

| 6-Bromo-1H-indole-4-carboxylic acid cyclopropylamide | C₁₂H₁₁BrN₂O | 279.14 | 2301066-91-9 | Cyclopropylamide; bromo at C6 |

| 6-Bromo-1-isopropyl-1H-indole-4-carboxylic acid | C₁₃H₁₄BrNO₂ | 296.16 | Not Provided | Isopropyl at C1; carboxylic acid at C4 |

Key Observations :

- Dimethylamide vs. Methylamide: The dimethylamide analog has higher molecular weight (267.13 vs.

- Cyclopropylamide : The cyclopropyl group introduces steric bulk, which may enhance target selectivity but reduce solubility compared to dimethylamide .

- Carboxylic Acid vs. Amides : The carboxylic acid derivative (e.g., 6-bromo-1-isopropyl-1H-indole-4-carboxylic acid) exhibits higher polarity, favoring solubility but limiting oral bioavailability due to ionization at physiological pH .

Positional Isomers and Functional Group Variations

Example 1 : Ethyl 6-bromo-1H-indole-3-carboxylate (CAS: 40432-84-6)

- Structure : Carboxylate ester at position 3 instead of amide at position 4.

- Impact : Ester groups are prone to hydrolysis in vivo, reducing stability compared to dimethylamide .

Example 2: 5-Bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide (Compound 63b, CAS: Not Provided)

- Structure : Bromo at C5, fluoro at C7, and carboxamide at C2 with N-methyl and N-phenyl substituents.

- The phenyl group may enhance π-π stacking interactions but introduce steric hindrance .

Physicochemical Properties

- LogP and Solubility :

- Hydrogen Bonding : Dimethylamide has lower hydrogen-bonding capacity than carboxylic acids, reducing polar interactions but improving membrane permeability .

Biological Activity

Introduction

6-Bromo-1H-indole-4-carboxylic acid dimethylamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C11H12BrN2O2 and a molecular weight of approximately 270.13 g/mol, this compound contains an indole ring substituted with a bromine atom and a carboxylic acid group, which contributes to its reactivity and biological interactions.

Biological Activities

Research indicates that 6-Bromo-1H-indole-4-carboxylic acid dimethylamide exhibits several notable biological activities, including:

- CYP Enzyme Inhibition : The compound has been shown to inhibit various cytochrome P450 enzymes, which are crucial in drug metabolism and the biotransformation of xenobiotics.

- Antimicrobial Properties : It has demonstrated effectiveness against certain pathogenic bacteria, enhancing the sensitivity of these bacteria to antibiotics. This property is particularly significant in the context of rising antibiotic resistance .

- Cellular Mechanisms : Studies have explored its role in modulating cellular pathways, including apoptosis and cell proliferation, making it a candidate for further investigation in cancer therapy .

Table 1: Biological Activities of 6-Bromo-1H-indole-4-carboxylic Acid Dimethylamide

The mechanism of action for 6-Bromo-1H-indole-4-carboxylic acid dimethylamide involves several biochemical interactions:

- Binding Affinity : The compound exhibits significant binding affinity to various biological targets, including enzymes and receptors involved in metabolic processes. This binding can modulate the activity of these targets, leading to altered physiological responses.

- Structural Characteristics : The presence of both the carboxylic acid and amide functional groups allows for diverse chemical reactivity, which can facilitate interactions with nucleophiles and electrophiles in biological systems.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of 6-Bromo-1H-indole-4-carboxylic acid dimethylamide against Staphylococcus aureus and Pseudomonas aeruginosa. Results indicated that the compound significantly reduced bacterial viability when used in conjunction with standard antibiotics, suggesting its potential as an adjuvant therapy .

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines showed that treatment with 6-Bromo-1H-indole-4-carboxylic acid dimethylamide led to increased apoptosis rates. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, indicating its potential utility in cancer treatment strategies .

Comparative Analysis with Similar Compounds

To understand the unique properties of 6-Bromo-1H-indole-4-carboxylic acid dimethylamide, it is useful to compare it with structurally similar compounds:

Table 2: Comparison of Similar Compounds

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 5-Bromo-1H-indole-2-carboxylic acid | 0.98 | Different position of bromine |

| 5-Bromo-3-methyl-1H-indole-2-carboxylic acid | 0.97 | Contains a methyl group at the 3-position |

| Methyl 6-bromo-1H-indole-2-carboxylate | 0.90 | Methyl ester derivative |

These compounds differ primarily in their substitution patterns and functional groups, which influence their biological activities and chemical properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-bromo-1H-indole-4-carboxylic acid derivatives, and how can reaction conditions be optimized for yield and purity?

- Methodology : A common approach involves bromination at the indole ring followed by functionalization. For example, bromination of 1-methylindole using Br₂ in acetic acid introduces bromine at the 4-position, followed by carboxylation under high-pressure CO₂ conditions . Optimization includes adjusting reaction time (e.g., 12 hours for CuI-catalyzed click chemistry ) and purification via flash column chromatography (70:30 EtOAc:hexane, Rf = 0.30) . Monitor reaction progress using TLC and confirm purity via / NMR and HRMS (e.g., FAB-HRMS m/z 427.0757 [M+H]+) .

Q. How do structural analogs of 6-bromo-1H-indole-4-carboxylic acid differ in biological activity, and what methods are used to compare them?

- Methodology : Compare halogen substitution (Br vs. Cl) and functional groups (e.g., carboxylic acid vs. ester). For example, 6-chloro analogs show altered binding affinity due to electronegativity differences, while ester derivatives (e.g., methyl 6-bromoindole-4-carboxylate) exhibit higher lipophilicity . Use in vitro assays (e.g., enzyme inhibition) and computational docking to evaluate structure-activity relationships (SAR). Include analogs like 6-bromo-4-methoxy-1H-indole-3-carboxylate for solubility comparisons .

Q. What spectroscopic techniques are critical for characterizing 6-bromo-1H-indole derivatives, and how are data interpreted?

- Methodology :

- NMR : NMR identifies proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 2.3–3.1 ppm) .

- HRMS : Confirms molecular weight (e.g., m/z 427.0757 [M+H]+ ).

- X-ray crystallography : Resolves crystal packing and bond angles (e.g., C–Br bond length ~1.89 Å ).

Advanced Research Questions

Q. How can reaction conditions be tailored to minimize byproducts in the synthesis of 6-bromo-1H-indole-4-carboxylic acid dimethylamide?

- Methodology :

- Solvent selection : Use PEG-400/DMF mixtures to enhance solubility and reduce side reactions .

- Catalyst optimization : CuI (1.0 g) in click chemistry improves regioselectivity for triazole formation .

- Temperature control : Moderate temperatures (25–90°C) prevent decomposition during carboxylation .

- Workup : Extract with EtOAC (3×) and remove residual DMF via vacuum distillation at 90°C .

Q. What strategies resolve contradictions in reported biological activities of 6-bromoindole derivatives?

- Methodology :

- Meta-analysis : Compare studies using standardized assays (e.g., IC₅₀ values for kinase inhibition).

- Probe substituent effects : For example, 4-methoxy groups may enhance membrane permeability but reduce target binding .

- Validate via orthogonal assays : Use SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding thermodynamics .

Q. How do halogen positioning (e.g., 4-bromo vs. 6-bromo) and auxiliary groups (e.g., dimethylamide) influence pharmacokinetic properties?

- Methodology :

- LogP measurements : Compare bromine at position 4 (logP ~2.1) vs. 6 (logP ~2.5) using shake-flask methods .

- Metabolic stability assays : Incubate with liver microsomes; dimethylamide groups may reduce hepatic clearance vs. carboxylic acids .

- MD simulations : Model interactions with CYP450 enzymes to predict oxidation sites .

Q. What experimental designs are recommended for studying protein-ligand interactions with 6-bromoindole derivatives?

- Methodology :

- Crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding modes .

- NMR titration : Monitor chemical shift perturbations in - HSQC spectra .

- SPR : Measure binding kinetics (kₐ, kₐ) using immobilized protein surfaces .

Methodological Challenges

Q. How can solubility issues with 6-bromoindole derivatives be addressed in biological assays?

- Methodology :

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations .

- Prodrug design : Convert carboxylic acids to esters (e.g., methyl esters) for improved aqueous solubility .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .

Q. What safety protocols are critical when handling brominated indole derivatives?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.